molecular formula C12H7F3N2O2 B1439650 5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid CAS No. 1214343-46-0

5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid

Cat. No. B1439650
M. Wt: 268.19 g/mol
InChI Key: ZTQSZEZPOCWYPA-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.



Synthesis Analysis

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Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include its reactivity with various reagents, its role as a catalyst or intermediate in reactions, and the mechanisms of these reactions.



Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and spectral properties. It could also include studying its stability under various conditions.


Scientific Research Applications

Electrophosphorescence and Organic Light-Emitting Diodes (OLEDs)

A study by Zhang et al. (2010) demonstrates the use of a ligand, closely related to 5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid, in synthesizing iridium complexes for electrophosphorescent devices. These complexes showed promise as practical emitters for device applications due to their high efficiencies and stable luminescent colors (Zhang et al., 2010).

Synthesis of Spirotetrahydrooxino and Spirotetrahydrofuro Pyridines

Gómez-García et al. (2016) explored the synthesis of spirotetrahydrooxino[3,4-c]pyridines and spirotetrahydrofuro[3,2-b]pyridin-2-ones using 5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid. This study highlights the chemical versatility of the compound in synthesizing structurally complex and potentially pharmacologically relevant compounds (Gómez-García et al., 2016).

Reactive Extraction of Picolinic Acid

Datta and Kumar (2014) conducted a study on the reactive extraction of picolinic acid, a variant of 5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid. This research is significant for the pharmaceutical and nutritional supplement industries, as picolinic acid is an intermediate in the production of various compounds. The study focuses on extracting picolinic acid from dilute aqueous solutions like fermentation broth using non-toxic extractant-diluent systems (Datta & Kumar, 2014).

Coordination Chemistry and Complex Synthesis

Comba et al. (2016) investigated the synthesis and coordination chemistry of hexadentate picolinic acid-based bispidine ligands. These ligands, which include structural elements similar to 5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid, are significant for their potential applications in producing metal complexes for various scientific purposes, such as catalysis and material science (Comba et al., 2016).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

5-pyridin-3-yl-3-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O2/c13-12(14,15)9-4-8(6-17-10(9)11(18)19)7-2-1-3-16-5-7/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQSZEZPOCWYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(N=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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